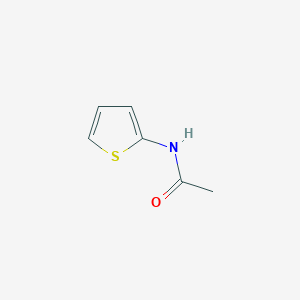
2-(Acetamido)thiophen
Übersicht
Beschreibung
2-(Acetamido)thiophene is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Acetamido)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Acetamido)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Acetamido)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs-Eigenschaften
2-(Acetamido)thiophen: Derivate wurden auf ihre potentiellen Antikrebs-Eigenschaften untersucht. Der Thiophen-Rest ist ein häufiges Merkmal in vielen pharmakologisch aktiven Verbindungen, und seine Einarbeitung in die Wirkstoffentwicklung kann die Wirksamkeit von Antikrebsmitteln verbessern. Forscher erforschen den Einsatz dieser Derivate bei der Erstellung kombinatorischer Bibliotheken, um neue Leitmoleküle mit verbesserter Aktivität gegen verschiedene Krebszelllinien zu finden .
Entzündungshemmende Anwendungen
Die entzündungshemmenden Wirkungen von Thiophen-Derivaten machen sie wertvoll für die Entwicklung neuer Therapeutika. This compound kann als Gerüst für die Synthese nichtsteroidaler Antirheumatika (NSAR) dienen, die entscheidend für die Behandlung von Entzündungen und Schmerzen bei chronischen Erkrankungen sind .
Antimikrobielle Aktivität
Thiophenverbindungen weisen eine signifikante antimikrobielle Aktivität auf, was sie zu Kandidaten für die Entwicklung neuer Antibiotika macht. Die strukturelle Vielfalt von This compound ermöglicht die Synthese verschiedener Analoga, die gegen resistente Stämme von Bakterien und Pilzen getestet werden können .
Materialwissenschaft: Organische Halbleiter
In der Materialwissenschaft wird This compound aufgrund seiner elektronischen Eigenschaften eingesetzt. Es spielt eine Rolle bei der Weiterentwicklung organischer Halbleiter, die für die Entwicklung von organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) unerlässlich sind. Diese Materialien sind für elektronische Geräte der nächsten Generation von entscheidender Bedeutung .
Korrosionsschutz
Thiophen-Derivate sind dafür bekannt, als Korrosionsinhibitoren zu wirken. This compound kann in Beschichtungen eingearbeitet oder Lösungen zugesetzt werden, um Metallkorrosion zu verhindern, was in industriellen Anwendungen besonders nützlich ist, wo die Langzeitbeständigkeit von Metallkomponenten entscheidend ist .
Anästhetische Anwendungen
Das strukturelle Grundgerüst des Thiophens findet sich in bestimmten Anästhetika. So wird beispielsweise Articain, das einen Thiophenring enthält, in Europa als Zahnanästhetikum eingesetzt. Die Modifikation des Thiophenrings, wie sie in This compound zu beobachten ist, könnte zur Entwicklung neuer Anästhetika mit verbesserten Eigenschaften führen .
Zwischenprodukte der organischen Synthese
This compound: dient als Zwischenprodukt in der organischen Synthese. Es kann in verschiedenen Kondensationsreaktionen verwendet werden, um komplexere Moleküle zu erzeugen. Seine Vielseitigkeit in chemischen Reaktionen macht es zu einem wertvollen Baustein für die Synthese einer breiten Palette organischer Verbindungen .
Koordinationschemie
In der Koordinationschemie können This compound-Derivate als Liganden wirken, um Komplexe mit Metallen zu bilden. Diese Komplexe haben potenzielle Anwendungen in der Katalyse und als Funktionsmaterialien in verschiedenen chemischen Prozessen .
Wirkmechanismus
Target of Action
2-(Acetamido)thiophene, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
The compound interacts with its targets (COX and LOX enzymes) by inhibiting their activity . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathways affected by 2-(Acetamido)thiophene are those involved in inflammation. By inhibiting COX and LOX enzymes, the compound disrupts the synthesis of prostaglandins and leukotrienes, respectively . These are key mediators of the inflammatory response, and their reduction leads to downstream effects such as decreased inflammation .
Pharmacokinetics
These properties are crucial for the compound’s effectiveness as a drug .
Result of Action
The molecular and cellular effects of 2-(Acetamido)thiophene’s action primarily involve a reduction in inflammation. By inhibiting key enzymes in the inflammatory response, the compound can effectively reduce inflammation at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Acetamido)thiophene. For instance, the compound’s synthesis can be influenced by the choice of reagents and reaction conditions . Additionally, the compound’s action may be affected by the biological environment, including the presence of other molecules and the pH of the environment .
Zukünftige Richtungen
Thiophene-based compounds, including 2-(Acetamido)thiophene, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .
Eigenschaften
IUPAC Name |
N-thiophen-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSATURPVOMZWBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156606 | |
| Record name | N-2-Thienylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13053-81-1 | |
| Record name | N-2-Thienylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13053-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetamido)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013053811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-2-Thienylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-thienylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(ACETAMIDO)THIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BU665L2ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


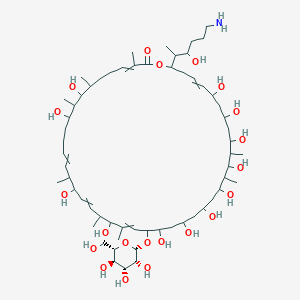
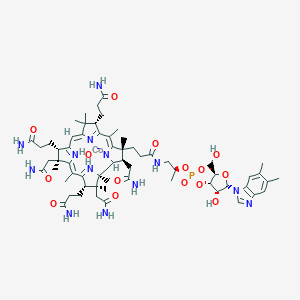

![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
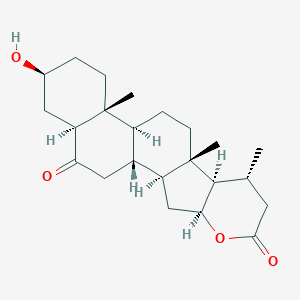



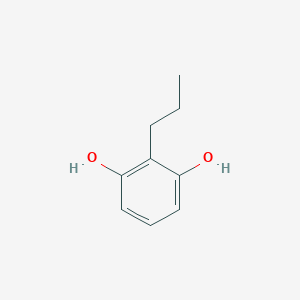

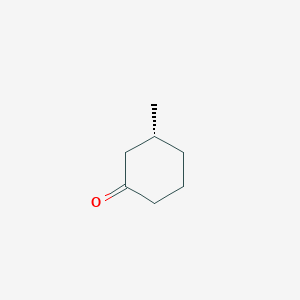
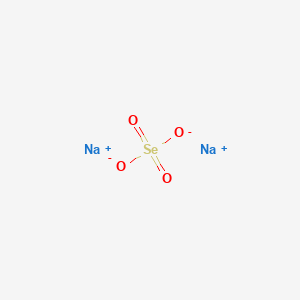

![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)
